molecular formula C10H9NO2 B2746176 2-(3-Cyanophenyl)propanoic acid CAS No. 1249725-52-7; 42287-97-8

2-(3-Cyanophenyl)propanoic acid

Cat. No.: B2746176
CAS No.: 1249725-52-7; 42287-97-8
M. Wt: 175.187
InChI Key: ZDFFEXKTLFPELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyanophenyl)propanoic acid is a substituted propanoic acid derivative featuring a cyano group (-CN) at the meta position of the phenyl ring.

Properties

IUPAC Name

2-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFFEXKTLFPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-(3-Cyanophenyl)propanoic acid and other propanoic acid derivatives:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Biological Activity/Application Reference
This compound -CN at position 3 Cyano, carboxylic acid Not explicitly reported (extrapolated) N/A
3-(4-Hydroxy-3-nitrophenyl)propanoic acid -NO₂ at position 3, -OH at position 4 Nitro, hydroxyl, carboxylic acid Laboratory research (potential toxicity)
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid -OH, -OCH₃ groups Hydroxyl, methoxy, carboxylic acid Anti-asthma activity (isolated from Ephedra)
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid -I at positions 3,5; -OH at position 4 Iodo, hydroxyl, amino, carboxylic acid Laboratory synthesis and manufacturing
3-(2-Thienyl)propanoic acid Thienyl ring (heterocyclic) Thiophene, carboxylic acid Material science and organic synthesis

Key Observations :

  • Bioactivity: Nitro- and hydroxyl-substituted derivatives (e.g., and ) show documented biological roles, such as anti-asthma or cytotoxicity, whereas the cyano analog’s activity remains speculative without direct data.
  • Solubility: The polar cyano group may enhance water solubility relative to nonpolar substituents (e.g., methoxy groups), though this depends on the overall molecular conformation .

Physicochemical Properties

Data from analogs suggest trends in properties such as boiling point, logP, and hydrogen bonding capacity:

Property This compound (Predicted) 3-(3-Hydroxyphenyl)propanoic acid 3-(4-Hydroxy-3-nitrophenyl)propanoic acid
Molecular Weight ~177.17 g/mol 166.17 g/mol 227.17 g/mol
Boiling Point ~350°C (estimated) 392.1°C Not reported
logP (Partition Coefficient) ~1.5 (moderate lipophilicity) 1.51 1.78
Hydrogen Bond Donors 1 (COOH) 2 (COOH, -OH) 2 (COOH, -OH)

Notes:

  • The cyano group’s electron-withdrawing nature may lower the pKa of the carboxylic acid compared to hydroxyl-substituted analogs, increasing ionization in physiological conditions .
  • Higher molecular weight and nitro groups (e.g., ) correlate with increased logP, suggesting reduced aqueous solubility .

Insights :

  • Nitro-substituted derivatives () require stricter safety protocols due to respiratory and dermal toxicity risks .

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